

Predicted spectroscopic data for 3-(Aminomethyl)benzonitrile (IR, NMR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Aminomethyl)benzonitrile

Cat. No.: B130773

[Get Quote](#)

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 3-(Aminomethyl)benzonitrile

This document provides a detailed predictive analysis of the spectroscopic data for **3-(Aminomethyl)benzonitrile** (CAS: 10406-24-3, Molecular Formula: $C_8H_8N_2$, Molecular Weight: 132.16 g/mol).^{[1][2][3]} As a critical building block in medicinal chemistry and materials science, a comprehensive understanding of its spectral characteristics is paramount for researchers in synthesis, quality control, and structural elucidation. This guide synthesizes data from analogous compounds and first principles to forecast the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and ^{13}C), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The structure of **3-(Aminomethyl)benzonitrile** combines a meta-substituted benzene ring with two distinct functional groups: a nitrile ($-C\equiv N$) and an aminomethyl ($-CH_2NH_2$). This arrangement dictates a unique spectroscopic fingerprint, where the electron-withdrawing nature of the nitrile group and the properties of the benzylamine moiety influence the electronic environment and vibrational modes of the molecule.

Caption: Molecular structure of 3-(Aminomethyl)benzonitrile.

Predicted Infrared (IR) Spectrum

Infrared spectroscopy probes the vibrational modes of a molecule. The predicted IR spectrum of **3-(Aminomethyl)benzonitrile** is dominated by the characteristic absorptions of its primary amine, nitrile, and aromatic functionalities.

Causality Behind Predictions: The nitrile group ($-C\equiv N$) is a strong, sharp absorber in a relatively clean region of the spectrum, making it an excellent diagnostic peak.[4][5] The primary amine ($-NH_2$) will exhibit characteristic symmetric and asymmetric N-H stretching bands.[4] The aromatic ring will show C-H stretching absorptions just above 3000 cm^{-1} and a pattern of C-H out-of-plane bending bands in the fingerprint region, which is indicative of its 1,3- (meta) substitution pattern.[6]

Predicted IR Absorption Bands for **3-(Aminomethyl)benzonitrile**

Wavenumber (cm ⁻¹)	Functional Group & Vibrational Mode	Predicted Intensity	Notes
3400-3250	-NH ₂ (Amine)	Medium, two bands	Asymmetric and symmetric N-H stretching.
3100-3000	C-H (Aromatic)	Medium to Weak	Aromatic C-H stretching.[6]
2960-2850	C-H (Aliphatic)	Medium	Asymmetric and symmetric C-H stretching of the -CH ₂ - group.
2260-2210	-C≡N (Nitrile)	Strong, Sharp	Characteristic nitrile triple bond stretch.[5]
1650-1580	N-H (Amine)	Medium	N-H bending (scissoring) vibration. [5]
1600-1475	C=C (Aromatic)	Medium to Weak	Aromatic ring stretching vibrations.
900-675	C-H (Aromatic)	Strong	Out-of-plane bending, characteristic of meta- substitution.[6]

Experimental Protocol: Acquiring an FT-IR Spectrum

- Sample Preparation: As **3-(Aminomethyl)benzonitrile** is a liquid at room temperature, the simplest method is to acquire the spectrum as a neat thin film.[1] Place one drop of the sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
- Background Collection: Place the salt plates (without sample) or an empty sample holder into the spectrometer's sample compartment. Run a background scan to record the spectrum of the atmosphere (CO₂, H₂O) and the plates, which will be subtracted from the sample spectrum.

- Sample Analysis: Place the prepared sample plates into the sample holder. Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, yielding the final infrared spectrum of the compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ^1H (proton) and ^{13}C .

Predicted ^1H NMR Spectrum

Causality Behind Predictions: The chemical shifts in the aromatic region (δ 7.0-8.0 ppm) are influenced by the combined electronic effects of the electron-withdrawing nitrile group and the electron-donating aminomethyl group. The methylene (-CH₂-) protons are adjacent to both the aromatic ring and the amine, placing their signal in the δ 3.5-4.0 ppm range, similar to benzylamine (δ ~3.8 ppm).[7][8] The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift is highly dependent on solvent and concentration.[9]

Predicted ^1H NMR Data for **3-(Aminomethyl)benzonitrile** (in CDCl₃)

Chemical Shift (δ , ppm)	Integration	Predicted Multiplicity	Proton Assignment
~7.4-7.6	4H	Multiplet (m)	Aromatic protons (Ar-H)
~3.9	2H	Singlet (s)	Methylene protons (-CH ₂ -)
~1.5-2.5	2H	Broad Singlet (br s)	Amine protons (-NH ₂)

Predicted ^{13}C NMR Spectrum

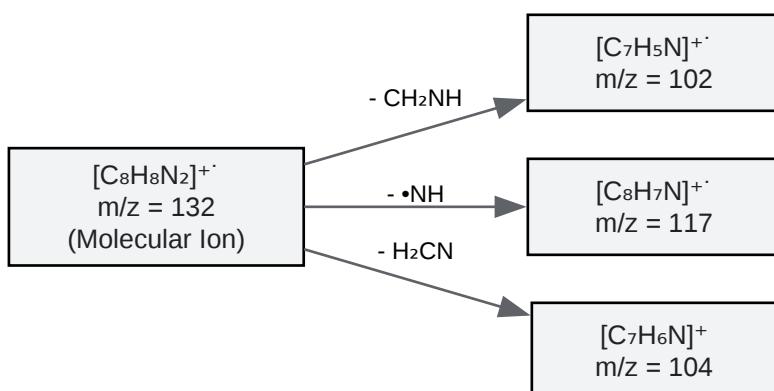
Causality Behind Predictions: The nitrile carbon (-C≡N) has a characteristic chemical shift in the δ 117-121 ppm range.[10][11] The aromatic carbons will appear in the typical δ 125-145

ppm region, with the carbon attached to the nitrile group (ipso-carbon) being shifted due to the substituent effect. The methylene carbon (-CH₂-) is expected around δ 40-45 ppm, influenced by the attached amine and aromatic ring.[12]

Predicted ¹³C NMR Data for **3-(Aminomethyl)benzonitrile** (in CDCl₃)

Chemical Shift (δ , ppm)	Carbon Assignment
~142	Aromatic C (ipso- to -CH ₂ NH ₂)
~135	Aromatic CH
~132	Aromatic CH
~130	Aromatic CH
~129	Aromatic CH
~118	Nitrile (-C≡N)
~113	Aromatic C (ipso- to -C≡N)
~44	Methylene (-CH ₂ -)

Experimental Protocol: Acquiring NMR Spectra


- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Aminomethyl)benzonitrile** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H or ¹³C. Standard acquisition parameters are typically sufficient.
- ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically 8-16 scans are acquired.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing its molecular weight and structural features.

Causality Behind Predictions: For a benzylamine derivative, the most common fragmentation pathway under Electron Ionization (EI) is benzylic cleavage.[13][14] This involves the cleavage of the C-C bond between the aromatic ring and the methylene group or the C-N bond. The molecular ion (M^{+}) is expected at m/z 132, corresponding to the molecular weight of the compound.[3]

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **3-(Aminomethyl)benzonitrile**.

Predicted Key Fragments in the EI Mass Spectrum

m/z Value	Proposed Fragment	Notes
132	$[\text{C}_8\text{H}_8\text{N}_2]^+$	Molecular Ion ($\text{M}^{+ \cdot}$)
117	$[\text{C}_8\text{H}_7\text{N}]^+$	Loss of an amino radical ($\cdot\text{NH}$)
104	$[\text{C}_7\text{H}_6\text{N}]^+$	Loss of H_2CN via benzylic cleavage, forming the cyanobenzyl cation. This is a very probable and stable fragment.
102	$[\text{C}_7\text{H}_5\text{N}]^+$	Loss of the aminomethylene group (CH_2NH)
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, from further fragmentation.

Experimental Protocol: Acquiring an EI-MS Spectrum

- **Sample Introduction:** A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the ion source, often via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion, $\text{M}^{+ \cdot}$).
- **Fragmentation:** The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.
- **Mass Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector counts the number of ions at each m/z value, generating the mass spectrum.

References

- Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. *Journal of Mass Spectrometry*, 36(2), 198-208. [Link][13]
- Goyal, S. S., & Twy, C. L. (2012). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. *Journal of the American Society for Mass Spectrometry*, 23(9), 1609-1617. [Link][14]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16702, 3-Aminobenzonitrile.
- Wade, L. G. (2017). *Organic Chemistry* (9th ed.). Pearson.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). *Introduction to Spectroscopy* (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). *Spectrometric Identification of Organic Compounds* (8th ed.). John Wiley & Sons.
- American Elements. (n.d.). **3-(Aminomethyl)benzonitrile**.
- Northern Illinois University. (n.d.). *Typical IR Absorption Frequencies For Common Functional Groups*.
- University of California, Los Angeles. (n.d.). *IR Chart*.
- University of Colorado Boulder. (n.d.). *Table of Characteristic IR Absorptions*.
- Reich, H. J. (n.d.). *Organic Chemistry Data: ¹³C NMR Chemical Shifts*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(Aminomethyl)benzonitrile | 10406-24-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. americanelements.com [americanelements.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]

- 8. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Predicted spectroscopic data for 3-(Aminomethyl)benzonitrile (IR, NMR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130773#predicted-spectroscopic-data-for-3-aminomethyl-benzonitrile-ir-nmr-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com